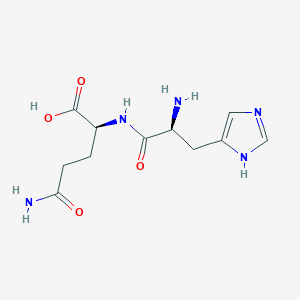
Histidylglutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histidylglutamine is a dipeptide composed of the amino acids histidine and glutamine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Histidylglutamine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using proteases that specifically cleave proteins to produce the desired dipeptide. This method is advantageous due to its specificity and efficiency in producing high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions: Histidylglutamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may yield simpler amine derivatives .
Aplicaciones Científicas De Investigación
Histidylglutamine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Studied for its role in protein metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and its potential use in treating metabolic disorders.
Industry: Used in the production of specialized peptides and as a component in various biochemical assays.
Mecanismo De Acción
Histidylglutamine exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in protein metabolism, such as proteases and peptidases. These interactions can modulate the activity of these enzymes, leading to changes in protein catabolism and synthesis. Additionally, this compound may influence cellular signaling pathways involved in immune responses and metabolic regulation .
Comparación Con Compuestos Similares
Histidylglutamine is unique compared to other dipeptides due to its specific composition of histidine and glutamine. Similar compounds include:
Histidylalanine: Composed of histidine and alanine.
Glutamylglutamine: Composed of glutamic acid and glutamine.
Histidylserine: Composed of histidine and serine.
These compounds share some similarities in their structure and function but differ in their specific amino acid composition and resulting biochemical properties .
Propiedades
Número CAS |
224638-13-5 |
|---|---|
Fórmula molecular |
C11H17N5O4 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N5O4/c12-7(3-6-4-14-5-15-6)10(18)16-8(11(19)20)1-2-9(13)17/h4-5,7-8H,1-3,12H2,(H2,13,17)(H,14,15)(H,16,18)(H,19,20)/t7-,8-/m0/s1 |
Clave InChI |
CTCFZNBRZBNKAX-YUMQZZPRSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


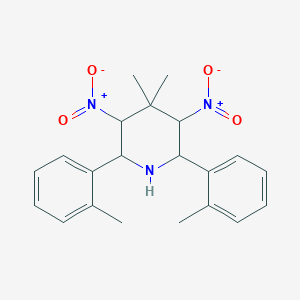
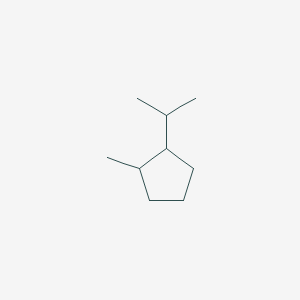
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
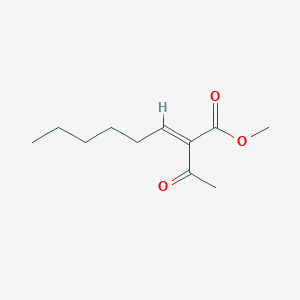

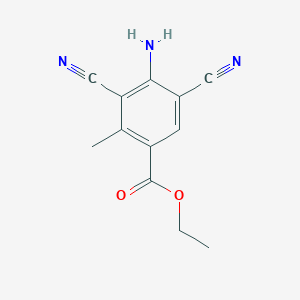
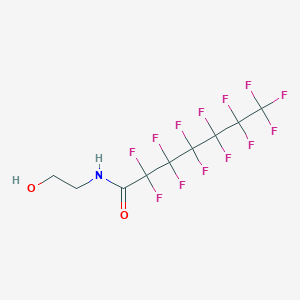
methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)
![2-[[4-methyl-5-[4-[(2-methylbenzoyl)amino]phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoic Acid](/img/structure/B14142695.png)
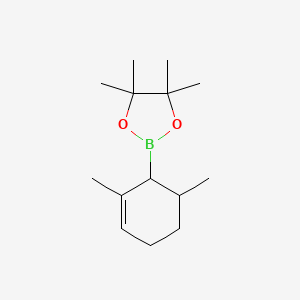
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)

